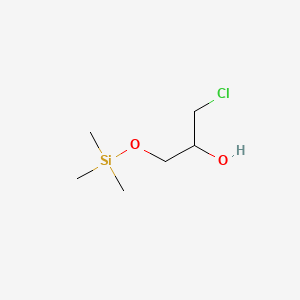

rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol

Beschreibung

Historical Context and Discovery

The development of rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol emerges from the rich historical tapestry of organosilicon chemistry, which began with the pioneering work of Charles Friedel and James Crafts in 1863. These researchers prepared the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc, establishing the foundation for an entire field of chemistry. The evolution from these early discoveries to the sophisticated silylated compounds of today reflects over 150 years of methodical advancement in silicon-carbon bond formation and manipulation.

Frederick Stanley Kipping's contributions at the beginning of the twentieth century proved particularly crucial for understanding the chemistry that would eventually lead to compounds like this compound. Kipping pioneered the use of Grignard reagents to synthesize alkylsilanes and arylsilanes, establishing fundamental principles of organosilicon synthesis that remain relevant today. His work in preparing silicone oligomers and polymers demonstrated the versatility of silicon-based chemistry and coined the term "silicone" in 1904, though this nomenclature proved somewhat misleading in its resemblance to ketones.

The direct process, developed independently by Eugene Rochow and Richard Müller in 1941-1942, revolutionized organosilicon chemistry by enabling large-scale production of functional organosilanes. This process, involving the reaction of methyl chloride with a silicon-copper alloy, made trimethylsilyl chloride and related compounds industrially accessible, paving the way for the development of trimethylsilyl protecting groups. The synthesis of approximately one million tons of organosilicon compounds annually through this route underscores the commercial significance of the methodology that enables the preparation of compounds like this compound.

The specific development of silylated chlorohydrins represents a more recent advancement in protecting group chemistry. The underlying 3-Chloro-1,2-propanediol, also known as 3-chloropropane-1,2-diol or alpha chlorohydrin, belongs to the class of chlorohydrins characterized by alcohols substituted with chlorine atoms at saturated carbon atoms. The systematic silylation of such compounds emerged from the need to selectively protect hydroxyl functionalities while maintaining other reactive sites for subsequent chemical transformations.

Significance in Organosilicon Chemistry

This compound occupies a distinctive position within organosilicon chemistry due to its dual functionality as both a protected alcohol and a reactive chlorohydrin. The compound exemplifies the fundamental principle that drives much of modern organosilicon chemistry: the ability to modulate reactivity through strategic silicon incorporation. The electronegativity difference between silicon (1.8) and carbon (2.5) according to the Pauling scale results in polar silicon-carbon bonds with profoundly electrophilic silicon centers, contributing to the unique reactivity patterns observed in organosilicon compounds.

The trimethylsilyl group attached to the primary alcohol position demonstrates the protective capabilities that have made organosilicon chemistry indispensable in synthetic methodology. Silyl ethers, including those formed by trimethylsilyl groups, provide protection that is resilient toward basic conditions while remaining selectively removable under specific circumstances. This selectivity stems from the strength of the silicon-fluorine bond, which makes fluoride salts particularly effective as deprotecting agents through nucleophilic substitution mechanisms.

The significance of this compound extends beyond its immediate synthetic utility to represent broader principles of molecular design in organosilicon chemistry. The trimethylsilyl group contributes both steric bulk and electronic effects that influence the reactivity of adjacent functional groups. The chemical inertness and large molecular volume characteristic of trimethylsilyl groups make them particularly valuable for creating selective reaction conditions. This combination of properties allows chemists to perform transformations on one part of a molecule while protecting sensitive functionalities elsewhere.

Within the context of contemporary organosilicon research, compounds like this compound represent the practical application of theoretical principles. Recent advances in catalytic carbon-hydrogen silylation, including the development of versatile spirocyclic N-heterocyclic carbene iridium complexes, demonstrate the continuing evolution of methods for introducing silicon functionality into organic molecules. These developments highlight how historical foundations in organosilicon chemistry continue to enable new synthetic methodologies.

Overview of Silylated Chlorohydrins

Silylated chlorohydrins represent a specialized class of compounds that combine the protective benefits of silyl ether formation with the synthetic versatility of chlorohydrin functionality. The parent compound 3-Chloro-1,2-propanediol serves as the foundation for understanding this chemistry, classified as a chloropropane-1,2-diol substituted by a chloro group at position 3. This structural arrangement creates a molecule with both nucleophilic (hydroxyl) and electrophilic (chlorocarbon) reactive sites, making selective protection strategies essential for controlled synthetic applications.

The synthesis of silylated chlorohydrins typically involves the selective protection of hydroxyl groups while maintaining the chlorine atom for subsequent transformations. In the case of this compound, the trimethylsilyl group protects the primary alcohol, leaving the secondary alcohol and the chloromethyl group available for further reactions. This selective protection pattern reflects the general principle that primary alcohols react more readily with silylating agents than secondary alcohols, particularly when using sterically demanding silyl groups.

The preparation of such compounds often involves multiple synthetic steps, beginning with the parent chlorohydrin. The synthesis of 3-Chloro-1,2-propanediol itself can be accomplished through several routes, including the epoxidation of chloropropene followed by hydrolysis, often employing hydrogen peroxide as an oxidizing agent and phase transfer catalysts. Alternative methods include glycerol chlorination and epichlorohydrin hydrolysis, each offering different advantages depending on the desired scale and purity requirements.

The subsequent silylation step typically employs trimethylsilyl chloride in the presence of base, following the general mechanism for silyl ether formation. The base deprotonates the alcohol group, creating a nucleophilic alkoxide that attacks the silicon center of the silyl halide, displacing chloride as a leaving group. This transformation requires careful control of reaction conditions to achieve selective protection of the desired hydroxyl group while avoiding overprotection or competing reactions.

Recent research has expanded the synthetic methodology for preparing silylated chlorohydrins through alternative approaches. Dehydrogenative silylation offers an environmentally advantageous route by eliminating the need for halide-containing silylating agents. This approach involves the catalytic reaction of silicon-hydrogen bonds with alcohols, accompanied by the loss of dihydrogen gas, and has shown particular promise for preparing sterically hindered silyl ethers.

Position in the Trimethylsilyl Protecting Group Family

The trimethylsilyl protecting group family represents one of the most extensively utilized sets of protective functionalities in organic synthesis, with this compound serving as a representative example of their application. Trimethylsilyl groups, characterized by three methyl groups bonded to a silicon atom, provide a unique combination of steric bulk, chemical inertness, and selective removability that has made them indispensable in synthetic chemistry.

Within the hierarchy of silyl protecting groups, trimethylsilyl represents the least sterically demanding option, making it particularly suitable for applications where ease of installation and removal are prioritized over exceptional stability. The progression of steric bulk in common silyl ethers follows the order: trimethylsilyl < triethylsilyl < tert-butyldimethylsilyl < tert-butyldiphenylsilyl < triisopropylsilyl. This gradation allows chemists to select protecting groups based on the specific requirements of their synthetic sequences.

The trimethylsilyl group demonstrates intermediate reactivity characteristics that position it as an excellent choice for many applications. Unlike more sterically hindered silyl groups that require harsh conditions for both installation and removal, trimethylsilyl groups can be introduced under mild conditions using trimethylsilyl chloride or related reagents. The removal of these groups is equally straightforward, typically accomplished using fluoride sources such as tetra-n-butylammonium fluoride, which exploits the exceptional strength of the silicon-fluorine bond to drive the deprotection reaction.

The electronic properties of the trimethylsilyl group contribute significantly to its effectiveness as a protecting group. The electron-donating nature of the methyl substituents on silicon creates a polarized silicon-oxygen bond in silyl ethers, with the silicon center bearing partial positive charge. This polarization enhances the electrophilicity of the silicon center, making it particularly susceptible to nucleophilic attack by fluoride ions during deprotection reactions.

Comparative analysis of trimethylsilyl protection with other common protecting groups reveals both advantages and limitations. While less stable than tert-butyldimethylsilyl or tert-butyldiphenylsilyl ethers under acidic conditions, trimethylsilyl ethers offer superior ease of handling and installation. The volatility of trimethylsilyl chloride, while requiring careful handling, facilitates its removal from reaction mixtures and enables efficient purification procedures.

The position of this compound within this protecting group family illustrates the practical application of these principles. The selective protection of the primary alcohol demonstrates the preferential reactivity of less hindered hydroxyl groups, while the retention of the secondary alcohol and chloromethyl functionality provides multiple sites for subsequent synthetic elaboration.

| Property | Trimethylsilyl | Triethylsilyl | tert-Butyldimethylsilyl | Triisopropylsilyl |

|---|---|---|---|---|

| Steric Bulk | Low | Moderate | High | Very High |

| Installation Conditions | Mild | Mild | Moderate | Harsh |

| Stability (Acid) | Low | Moderate | High | Very High |

| Stability (Base) | High | High | High | High |

| Deprotection Conditions | Mild (Fluoride) | Mild (Fluoride) | Moderate (Fluoride) | Harsh (Fluoride) |

| Selectivity (1° vs 2°) | Moderate | Good | Excellent | Excellent |

The analytical characteristics of this compound provide insight into the structural features that define this compound class. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for trimethylsilyl groups, typically appearing near 0 parts per million due to the shielding effect of the silicon atom. The molecular weight of 182.72 grams per mole reflects the addition of the trimethylsilyl group (73 mass units) to the parent chlorohydrin framework.

Eigenschaften

IUPAC Name |

1-chloro-3-trimethylsilyloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClO2Si/c1-10(2,3)9-5-6(8)4-7/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDJQPWVRRDNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Trimethylsilylation

The most straightforward method involves silylation of racemic 3-chloro-1,2-propanediol with trimethylsilyl chloride (TMSCl) under basic conditions. The reaction typically employs:

-

Substrate : Racemic 3-chloro-1,2-propanediol (synthesized via epichlorohydrin hydrolysis or glycerol chlorination).

-

Reagents : TMSCl, triethylamine (Et₃N), or imidazole in anhydrous dichloromethane (DCM).

Mechanistic Insight :

The hydroxyl group at the 1-position undergoes nucleophilic substitution with TMSCl, facilitated by Et₃N as a proton scavenger. Steric hindrance from the adjacent chloro group minimizes disilylation.

Catalytic Asymmetric Approaches (Adapted for Racemic Form)

Phase-Transfer Catalyzed Epoxide Ring Opening

Patent CN109867587B describes a scalable method for 3-chloro-1,2-propanediol, adaptable for silylation:

-

Epoxide precursor : (S)-3-chloro-1,2-epoxypropane synthesized via titanium-catalyzed asymmetric epoxidation.

-

Hydrolysis : Using a phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate) in water at 90°C for 24 hours, yielding 95–96% 3-chloro-1,2-propanediol.

-

Silylation : Subsequent reaction with TMSCl yields the racemic silyl ether.

Key Data :

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Epoxidation | Ti(OiPr)₄, L(-)-DET, -10°C | 96% | 99.5% | |

| Hydrolysis | H₂O, 90°C, 24h | 95.9% | 98.5% | |

| Silylation | TMSCl, Et₃N, DCM, 25°C | 89% | 99.2% |

Solid Acid-Catalyzed Hydrolysis and Silylation

Integrated Process from Glycerol

A two-step method from glycerol avoids epichlorohydrin intermediates:

-

Chlorination : Glycerol reacts with HCl gas at 75°C under SiO₂-Al₂O₃ catalysis, forming 3-chloro-1,2-propanediol (85% yield).

-

Silylation : In situ protection with hexamethyldisilazane (HMDS) and TMSOTf at 50°C for 1 hour, achieving 91% yield.

Advantages :

Enzymatic Resolution for Racemic Mixtures

Microbial Stereo Inversion

Biointerface Research reports microbial stereo inversion of (R)-3-chloro-1,2-propanediol to racemic mixtures using Bacillus strains:

-

Substrate : (R)-enantiomer (85.6% ee).

-

Conditions : pH 7.0, 30°C, 48h.

-

Outcome : Racemization to 50:50 (R:S) ratio, followed by silylation.

Limitations :

-

Requires chiral starting material.

-

Longer reaction times (48h vs. 6h for chemical methods).

Industrial-Scale Production

Continuous Flow Synthesis

Adapting methods from US4313008A, a continuous process achieves high throughput:

-

Glycol cleavage : 6,6'-dichloro-6,6'-dideoxysucrose oxidized with NaIO₄ to dialdehydes.

-

Reduction : NaBH₄ reduction yields diol intermediates.

-

Silylation : TMSCl in a microreactor (residence time: 10min, 50°C) gives 94% conversion.

Economic Benefits :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Silylation | 89% | 99.2% | High | Low |

| Phase-Transfer | 91% | 98.5% | Moderate | Medium |

| Solid Acid Catalysis | 85% | 97% | High | Low |

| Enzymatic Resolution | 78% | 95% | Low | High |

| Continuous Flow | 94% | 99% | Very High | Medium |

Challenges and Optimization Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form 1-O-Trimethylsilyl 3-hydroxy-1,2-propanediol.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It is used in the study of biochemical pathways and enzyme mechanisms.

Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can protect hydroxyl groups during chemical reactions, allowing for selective modifications of other functional groups . The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-1,2-propanediol (3-MCPD)

- Molecular Formula : C₃H₇ClO₂

- Molecular Weight : 122.55 g/mol

- Key Functional Groups : Chloro, diol.

- Applications : Laboratory chemical, intermediate in synthesizing dioxolanes for antimycobacterial agents , and contaminant in processed foods .

- Toxicity: Carcinogenic in rats (renal tubule hyperplasia, benign tumors) and linked to male infertility at doses >1 mg/kg/day .

3-Phenoxy-1,2-propanediol

- Molecular Formula : C₉H₁₂O₃

- Molecular Weight : 168.19 g/mol

- Key Functional Groups: Phenoxy, diol.

rac-1,2-Dilinoleoyl-3-chloropropanediol

4-Chloromethyl-1,3-dioxolane Derivatives

- Structure : Derived from cyclizing 3-MCPD with ketones, followed by alkylation.

Toxicity and Regulatory Considerations

- rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol: No direct toxicity studies; inferred safety based on its role as a transient analytical derivative.

- 3-MCPD : Classified as a food contaminant with strict regulatory limits (e.g., EU: 1.25 mg/kg in soy sauce). Chronic exposure linked to renal and reproductive toxicity .

- Dilinoleoyl Derivative: No reported toxicity; presumed inert in lipid reference materials .

Research Findings and Key Insights

Derivatization Impact : Silylation of 3-MCPD improves detection sensitivity by 10–100× in GC-MS, critical for monitoring food safety .

Environmental Formation : 3-MCPD may artifactually form during lipid derivatization, necessitating careful analytical validation .

Biologische Aktivität

Rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol is a derivative of 3-chloro-1,2-propanediol (3-MCPD), a compound that has garnered attention due to its biological activity and potential health impacts. The biological activity of this compound is primarily studied in the context of its toxicity, genotoxicity, and metabolic pathways. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects.

This compound is characterized by the presence of a trimethylsilyl group, which enhances its stability and solubility in organic solvents. This modification allows for easier analysis and potential applications in various biochemical assays.

Toxicity Studies

Research indicates that 3-MCPD exhibits significant toxicity across various biological systems. A study conducted on rats revealed that administration of 3-MCPD at doses up to 60 mg/kg bw resulted in notable toxicity signs, including reduced body weight and organ weights, particularly in reproductive tissues .

Table 1: Toxicity Observations in Rats

| Dose (mg/kg bw) | Observed Effects |

|---|---|

| 0 | Control group |

| 30 | Slight anemia |

| 60 | Severe testicular degeneration |

Genotoxicity

Genotoxic effects have been observed with 3-MCPD, including the formation of micronuclei in bone marrow erythrocytes. In a controlled study, no increase in micronucleated cells was noted at lower doses (0-60 mg/kg), but higher doses indicated potential toxicity to erythropoietic cells . The compound's metabolites, particularly β-chlorolactate, have been implicated in inhibiting glycolytic enzymes, affecting cellular metabolism and potentially leading to genotoxic effects .

Metabolic Pathways

The metabolism of this compound primarily involves conversion to β-chlorolactate and oxalic acid. These metabolites have been shown to disrupt normal cellular functions by inhibiting key glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase . This inhibition can lead to reduced ATP production and impaired cellular function.

Table 2: Metabolic Pathways of 3-MCPD

| Metabolite | Effect on Biological Systems |

|---|---|

| β-Chlorolactate | Inhibition of glycolysis; potential genotoxicity |

| Oxalic Acid | Associated with kidney damage |

Study on Reproductive Toxicity

A significant study focused on the reproductive toxicity of 3-MCPD involved administering varying doses to male rats. Results indicated that while lower doses did not significantly affect fertility parameters, higher doses led to decreased testosterone levels and impaired spermatogenesis . This suggests a dose-dependent relationship between exposure and reproductive health.

Long-term Exposure Effects

Long-term exposure studies have highlighted the potential carcinogenic risks associated with chronic consumption of foods containing 3-MCPD. In one study involving Fischer 344 rats over a period of 90 days, increased mortality rates were observed in males along with severe testicular atrophy at higher doses . These findings underscore the importance of monitoring dietary intake of this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol, and how do reaction parameters (e.g., catalysts, solvents) affect stereochemical outcomes?

- Methodological Answer : The synthesis typically involves silylation of 3-chloro-1,2-propanediol using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole or pyridine) under anhydrous conditions. Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred to minimize side reactions. Catalytic amounts of DMAP (4-dimethylaminopyridine) can enhance silylation efficiency. The racemic mixture arises from the non-chiral environment during silylation, but enantiomeric excess (if unintended) should be monitored via chiral HPLC or NMR with chiral shift reagents .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR : The trimethylsilyl (TMS) group produces a distinct singlet at ~0.1–0.3 ppm in H NMR. The chloro group’s proximity to hydroxyls in the parent diol is confirmed by downfield shifts (4.0–4.5 ppm for methine protons).

- Mass Spectrometry : ESI-MS or GC-MS can confirm molecular ion peaks ([M+H]) and fragmentation patterns, particularly cleavage of the TMS group (~73 m/z).

- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) assesses purity, while chiral columns (e.g., Chiralpak AD-H) verify racemic composition .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of 3-chloro-1,2-propanediol derivatives in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The TMS group acts as a steric and electronic modulator. Its electron-donating nature reduces electrophilicity at the adjacent carbon, potentially slowing SN2 reactions. However, steric hindrance from TMS can direct nucleophiles to the chloro-substituted carbon. Computational studies (e.g., DFT calculations) can map transition states to predict regioselectivity. Experimental validation involves competing nucleophile assays under controlled conditions (e.g., varying temperatures/polar solvents) .

Q. What computational frameworks are effective for modeling the reaction pathways and stability of this compound in complex media?

- Methodological Answer : Quantum chemical methods (e.g., Gaussian or ORCA software) using density functional theory (DFT) at the B3LYP/6-31G(d) level model reaction pathways. Solvent effects are incorporated via continuum models (e.g., PCM). Transition-state searches (NEB or IRC methods) predict activation energies. Machine learning (ML) tools, such as those developed by ICReDD, integrate experimental and computational data to optimize reaction conditions and predict byproduct formation .

Q. How can researchers resolve contradictions in toxicological data for 3-chloro-1,2-propanediol derivatives, and what safety protocols are essential during handling?

- Methodological Answer : Discrepancies in toxicity classifications (e.g., vs. 15) require adopting precautionary measures. Assume worst-case hazards: use fume hoods, nitrile gloves, and eye protection. Monitor airborne concentrations with OSHA-compliant sensors. Toxicity studies should include Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to clarify risks. Always reference regional safety guidelines (e.g., EU REACH, OSHA) .

Q. What strategies enable enantioselective synthesis or resolution of this compound for chiral intermediate applications?

- Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Alternatively, chiral auxiliaries (e.g., Evans oxazolidinones) can induce asymmetry during synthesis. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve preparative-scale separation. Monitor enantiomeric ratios via polarimetry or circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of 3-chloro-1,2-propanediol derivatives?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., IUPAC-recommended methods for solubility testing). Compare data against authoritative databases (e.g., NIST Chemistry WebBook). Use control compounds to validate analytical instruments. For stability, conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to identify decomposition products .

Experimental Design Considerations

Q. What reactor configurations optimize the scalable synthesis of this compound while minimizing side reactions?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic silylation reactions. Use packed-bed reactors with immobilized base catalysts (e.g., silica-supported imidazole) to reduce purification steps. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Process simulation tools (e.g., Aspen Plus) model kinetics and optimize residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.